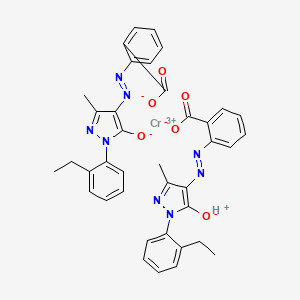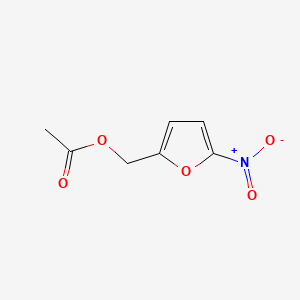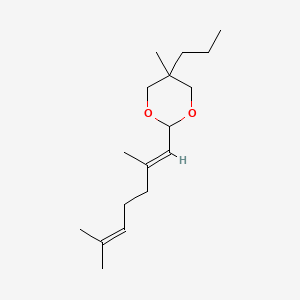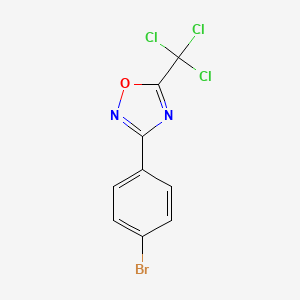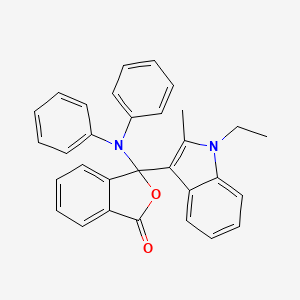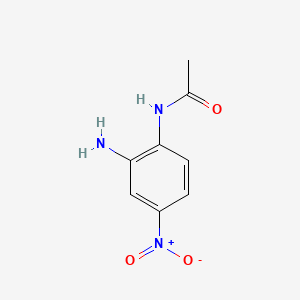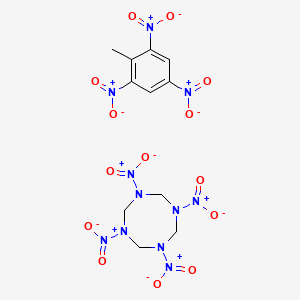
Octol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1,3,5-trinitrobenzene: and 1,3,5,7-tetranitro-1,3,5,7-tetrazocane are both highly energetic compounds with significant applications in various fields.
Preparation Methods
2-methyl-1,3,5-trinitrobenzene
Synthetic Routes: It is typically synthesized by nitrating toluene with a mixture of nitric acid and sulfuric acid.
Industrial Production: The industrial production of 2-methyl-1,3,5-trinitrobenzene involves continuous nitration processes with stringent control over reaction conditions to ensure safety and high yield.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Synthetic Routes: HMX is synthesized through the nitrolysis of hexamine with nitric acid.
Industrial Production: The industrial production of HMX involves large-scale nitration processes with careful control of temperature and reaction conditions to ensure the stability of the product.
Chemical Reactions Analysis
2-methyl-1,3,5-trinitrobenzene
Types of Reactions: It undergoes various chemical reactions, including reduction, nitration, and substitution reactions.
Common Reagents and Conditions: Reduction of 2-methyl-1,3,5-trinitrobenzene typically involves reagents like tin and hydrochloric acid, producing 2-methyl-1,3,5-triaminobenzene.
Major Products: The major products formed from these reactions include 2-methyl-1,3,5-triaminobenzene and other substituted derivatives.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Types of Reactions: HMX undergoes thermal decomposition, reduction, and nitration reactions.
Common Reagents and Conditions: Thermal decomposition of HMX involves heating under controlled conditions, leading to the formation of various gaseous products.
Major Products: The major products of HMX decomposition include nitrogen, carbon monoxide, and water.
Scientific Research Applications
2-methyl-1,3,5-trinitrobenzene
Chemistry: Used as a standard explosive for calibrating bomb calorimeters and studying explosive reactions.
Biology and Medicine: Limited applications due to its toxicity.
Industry: Widely used in mining, demolition, and military applications.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Chemistry: Studied for its high energy content and stability, making it suitable for use in propellants and explosives.
Biology and Medicine: Research is ongoing to understand its impact on the environment and potential detoxification methods.
Industry: Used in military applications, including rocket propellants and high-performance explosives.
Mechanism of Action
2-methyl-1,3,5-trinitrobenzene
Molecular Targets and Pathways: The explosive decomposition involves breaking of the nitro groups and formation of stable gaseous products.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Comparison with Similar Compounds
2-methyl-1,3,5-trinitrobenzene
Similar Compounds: 2,4,6-trinitrophenol (picric acid), 2,4,6-trinitroaniline (picramide).
Uniqueness: It is less sensitive to shock and friction compared to picric acid, making it safer to handle.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane
Properties
CAS No. |
57607-37-1 |
|---|---|
Molecular Formula |
C11H13N11O14 |
Molecular Weight |
523.29 g/mol |
IUPAC Name |
2-methyl-1,3,5-trinitrobenzene;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C7H5N3O6.C4H8N8O8/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18/h2-3H,1H3;1-4H2 |
InChI Key |
UPSVYNDQEVZTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
physical_description |
Octolite, [dry or wet with < 15% water] appears as a mixture of cyclotetramethylene tetranitramine (HMX) and trinitrotoluene (TNT). Shipped wetted or desensitized. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Containers may explode violently under prolonged exposure to heat. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)

